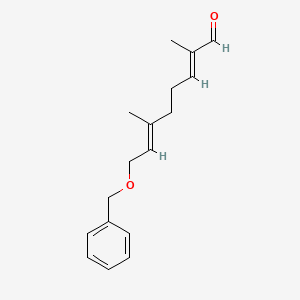
(2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal is an organic compound characterized by its unique structure, which includes two double bonds in the E configuration, two methyl groups, and a benzyloxy group attached to an octadienal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal typically involves the reaction of appropriate aldehydes and alcohols under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triphenylphosphine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties
Wirkmechanismus
The mechanism by which (2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to its structure. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,6E)-2,6-Dimethyl-8-(benzyloxy)-2,6-octadienoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(2E,6E)-2,6-Dimethyl-8-(benzyloxy)-2,6-octadienol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
Its aldehyde group makes it particularly versatile in synthetic chemistry, allowing for a wide range of chemical transformations .
Eigenschaften
CAS-Nummer |
117010-63-6 |
|---|---|
Molekularformel |
C₁₇H₂₂O₂ |
Molekulargewicht |
258.36 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















